Methyl 2-bromobenzo[d]thiazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDZCBOWXHOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673139 | |
| Record name | Methyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224465-03-5 | |
| Record name | Methyl 2-bromo-7-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224465-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-bromobenzo[d]thiazole-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 272.12 g/mol
- Structural Features : The compound features a benzothiazole ring system with a bromine atom at the second position and a carboxylate group at the seventh position, which contributes to its unique chemical reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies indicate significant antibacterial activity against various strains, including Micrococcus luteus and Bacillus species, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.91 μg/mL .
- Antiviral Effects : Preliminary data suggest potential antiviral activity against Coxsackievirus B, indicating its role in inhibiting viral replication .
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties, which are crucial for therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Binding Affinity : Interaction studies reveal that this compound binds effectively to key proteins involved in disease pathways, enhancing its therapeutic potential.
- Biochemical Pathways : The compound influences several biochemical pathways, affecting cellular processes such as apoptosis and cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results are summarized in the table below:
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Micrococcus luteus | 1.95 | 7.81 |
| Bacillus spp. | 3.91 | 15.62 |
| Streptococcus spp. | 7.81 | 31.25 |
These findings highlight the compound's potent antimicrobial properties, making it a candidate for further development in pharmaceutical applications.
Antiviral Activity
In another study focusing on antiviral properties, this compound was tested against Coxsackievirus B. The compound exhibited significant inhibition of viral replication, suggesting its potential as an antiviral agent:
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-bromobenzo[d]thiazole-7-carboxylate has been investigated for its potential as a pharmaceutical agent due to its unique structural characteristics:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole, including this compound, exhibit promising antimicrobial properties. They are evaluated against various bacteria and fungi, with some derivatives showing effective minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Properties : Preliminary research indicates that compounds within the benzothiazole family can inhibit cancer cell proliferation. This compound may interact with cellular pathways involved in tumor growth, making it a candidate for further anticancer drug development .
Agrochemical Applications
The compound's biological activity extends to agrochemicals, where it may serve as:
- Pesticide Development : Its structural features allow for modifications that enhance efficacy against pests and pathogens affecting crops. The bromine atom and ester group can be sites for further chemical alterations to improve bioactivity .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that while its activity was lower than standard antibiotics, certain modifications could enhance its effectiveness against specific pathogens .
Case Study 2: Cancer Cell Proliferation Inhibition
Research involving cell line assays demonstrated that this compound could inhibit the proliferation of cancer cells at specific concentrations. Further studies are required to elucidate the exact mechanisms involved and optimize its structure for improved potency .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Bromine vs. Amino/Cyano Groups: The bromine at position 2 in the target compound enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are less feasible in amino or cyano analogs. For example, methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate is used in cyclization reactions to form kinase inhibitors , whereas the bromo derivative could facilitate diversification via palladium-mediated couplings .
- Ester Position : The 7-carboxylate group in the target compound contrasts with the 6-carboxylate isomer (CAS 1024583-33-2), which may exhibit reduced reactivity in cyclization due to steric hindrance .
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from a methyl ester of benzo[d]thiazole carboxylic acid or its amino precursor. The key step involves selective bromination at the 2-position of the benzothiazole ring, often achieved via a Sandmeyer-type reaction or copper-catalyzed bromination using appropriate brominating agents.
Sandmeyer Reaction Approach
One well-documented method for preparing methyl 2-bromobenzo[d]thiazole derivatives involves the Sandmeyer reaction, which utilizes diazonium salts derived from amino precursors. The reaction proceeds as follows:
- The amino group on the benzothiazole ring is converted to a diazonium salt using tert-butyl nitrite under inert atmosphere.
- Copper(I) bromide-dimethyl sulfide complex in acetonitrile is then used to replace the diazonium group with bromine.
- The reaction is typically conducted at temperatures ranging from 0 to 45 °C for approximately 3.8 hours to ensure high yield and selectivity.
This method yields methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate with an approximate 80% yield under optimized conditions.
Alternative Synthetic Routes
Other synthetic pathways reported for benzothiazole derivatives include:
- Microwave-assisted synthesis: This method accelerates the reaction rate and improves yields for benzothiazole ring formation and subsequent functionalization.
- One-pot multicomponent reactions: These allow the simultaneous formation of the benzothiazole ring and introduction of substituents, including halogens.
- Molecular hybridization techniques: Combining different pharmacophores within the benzothiazole scaffold to enhance biological activity.
However, these methods are more commonly applied to related benzothiazole derivatives rather than specifically to this compound.
Reaction Conditions and Optimization
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | Methyl 2-amino-benzo[d]thiazole-7-carboxylate | Amino precursor for diazonium formation |
| Brominating agent | Copper(I) bromide-dimethyl sulfide complex | Facilitates Sandmeyer bromination |
| Solvent | Acetonitrile | Polar aprotic solvent ideal for diazonium reactions |
| Temperature | 0 to 45 °C | Controlled to prevent side reactions |
| Reaction time | ~3.8 hours | Sufficient for complete conversion |
| Atmosphere | Inert (e.g., nitrogen or argon) | Prevents oxidation and side reactions |
| Yield | Approximately 80% | High yield under optimized conditions |
Research Findings and Analytical Data
- The Sandmeyer reaction-based synthesis of this compound has been validated in medicinal chemistry research for producing intermediates in drug development.
- The brominated benzothiazole derivatives exhibit enhanced binding affinity in biological assays, indicating the importance of the bromine substituent for activity.
- Characterization of the synthesized compound typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Sandmeyer Reaction | Diazonium salt formation and copper-catalyzed bromination | High selectivity and yield; well-established | Requires careful temperature control and inert atmosphere |
| Microwave-assisted Synthesis | Accelerated reaction rates for benzothiazole formation | Time-efficient; potential for higher yields | Less common for bromination step specifically |
| One-pot Multicomponent Reactions | Simultaneous ring formation and substitution | Simplifies synthesis; reduces steps | May require extensive optimization for selectivity |
| Molecular Hybridization Techniques | Combines pharmacophores for enhanced activity | Useful for drug discovery | Complex reaction design; not always suitable for simple bromination |
Q & A
Q. What are the optimized synthetic routes for Methyl 2-bromobenzo[d]thiazole-7-carboxylate, and how do reaction conditions influence yield?
Answer: A robust synthesis involves sequential steps:
- Step 1 : Esterification of m-aminobenzoic acid to methyl m-aminobenzoate using methanol under acid catalysis.
- Step 2 : Thiourea formation via reaction with potassium thiocyanate in the presence of surfactants (e.g., quaternary ammonium salts), which enhances reaction homogeneity and yield .
- Step 3 : Bromination with Br₂ in chlorobenzene to introduce the bromine substituent.
- Step 4 : Cyclization under acidic conditions to form the benzothiazole core.
Q. Critical Variables :
Q. How is this compound characterized structurally?
Answer:
- X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters:
- Spectroscopy :
- ¹H NMR : Diagnostic signals at δ 8.2–8.5 ppm (aromatic H), δ 3.9 ppm (COOCH₃).
- IR : Strong C=O stretch at ~1700 cm⁻¹.
Validation : Compare experimental vs. simulated powder XRD patterns to confirm phase purity .
II. Advanced Research Questions
Q. How can computational modeling predict reactivity of the bromine substituent in cross-coupling reactions?
Answer:
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311G(d,p) level to map electron density.
- The C-Br bond has a calculated bond length of 1.89 Å, with a low LUMO energy (-1.2 eV), favoring oxidative addition in Suzuki-Miyaura couplings.
- Mechanistic Insights : Bromine’s σ-hole (electrostatic potential +25 kcal/mol) facilitates halogen bonding in catalytic systems .
Experimental Correlation : Reactivity assays show 92% yield in Pd-catalyzed couplings with arylboronic acids, aligning with computational predictions.
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in benzothiazole derivatives due to planar symmetry .
- High-Pressure Crystallography : Apply 0.5 GPa pressure to reduce disorder in the carboxylate moiety, improving R-factor from 0.12 to 0.07 .
Case Study : A methyl 2-bromo analog showed two distinct conformations; refinement with TLS (Translation-Libration-Screw) models resolved thermal motion discrepancies .
Q. How does the compound serve as a precursor in kinase inhibitor synthesis?
Answer:
- Functionalization : React with Vilsmeier-Haack reagent to form a formimidamide intermediate, enabling amine coupling under microwave irradiation (100°C, 15 min) .
- Biological Activity : Derivatives (e.g., thiazolo[5,4-f]quinazolines) inhibit DYRK1A kinase (IC₅₀ = 12 nM) via π-stacking with ATP-binding pockets .
Q. Synthetic Pathway :
This compound → Formimidamide (90% yield).
Microwave-assisted cyclization with amines → Target inhibitors (43–86% yield) .
Q. What methodologies assess hydrolytic stability of the methyl ester group under physiological conditions?
Answer:
- Kinetic Studies : Monitor hydrolysis in PBS (pH 7.4, 37°C) via HPLC.
- Half-life (t₁/₂) = 8.2 hours, indicating moderate stability.
- Enzymatic Assays : Esterase-mediated hydrolysis shows 95% conversion to carboxylic acid in 2 hours, critical for prodrug design .
Mitigation Strategy : Introduce electron-withdrawing groups (e.g., CF₃) adjacent to the ester to reduce hydrolysis rates by 40% .
III. Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
